molecular formula C12H9Cl2N5 B2615354 9-(2,5-dichlorobenzyl)-9H-purin-6-amine CAS No. 1465922-64-8

9-(2,5-dichlorobenzyl)-9H-purin-6-amine

Cat. No. B2615354
CAS RN: 1465922-64-8
M. Wt: 294.14
InChI Key: AMDCWQDZVQVYPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “9-(2,5-dichlorobenzyl)-9H-purin-6-amine” could involve the use of benzyl halides, which are widely used as alkylation reagents in drug synthesis . A new HPLC-UV derivatization approach has been developed for the analysis of these residual trace benzyl halides in drug substances .

Scientific Research Applications

Tautomerism and Alkylation Studies

N-Methoxy-9-methyl-9H-purin-6-amines, closely related to 9-(2,5-dichlorobenzyl)-9H-purin-6-amine, have been synthesized and studied for their tautomerism. These compounds exhibit a wide range of amino/imino tautomer ratios, identified using NMR methods. The study also explored the alkylation behavior of these compounds, demonstrating that variations in the substituents at the 2 position greatly influence the reaction outcomes, particularly in N-7- and N6-benzylated compounds formation. This research contributes to the understanding of the chemical behavior of purin-6-amine derivatives and their potential applications in chemical synthesis and drug design (Roggen & Gundersen, 2008).

Biological Activity and Reactivity

Further studies on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, similar to 9-(2,5-dichlorobenzyl)-9H-purin-6-amine, reveal significant variations in amino/imino tautomeric ratios and their dependency on the substituent's electronic properties. The research demonstrates the influence of substituents on the compound's reactivity, particularly in N-7-alkylation reactions. This study not only sheds light on the chemical properties of these compounds but also their potential biological applications, including antimycobacterial, antiprotozoal activity, and activity against various cancer cell lines (Roggen et al., 2011).

Synthesis and Anticholinesterase Activity

Derivatives of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine have been synthesized and evaluated for their anticholinesterase activity. This research is pivotal in understanding the potential of these compounds in pharmacological contexts, particularly in relation to diseases where cholinesterase inhibitors are applicable (Kang et al., 2013).

Antibacterial Properties

Compounds structurally related to 9-(2,5-dichlorobenzyl)-9H-purin-6-amine have been synthesized and evaluated for their antibacterial properties. This highlights the potential application of these compounds in developing new antibacterial agents (Govori, 2017).

Plant Growth Regulation

Research into novel purine derivatives, including structures similar to 9-(2,5-dichlorobenzyl)-9H-purin-6-amine, has indicated potential applications in plant growth regulation. This suggests these compounds could be used in agricultural sciences for the development of new plant growth regulators (El-Bayouki et al., 2013).

properties

IUPAC Name

9-[(2,5-dichlorophenyl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N5/c13-8-1-2-9(14)7(3-8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDCWQDZVQVYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN2C=NC3=C(N=CN=C32)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,5-dichlorobenzyl)-9H-purin-6-amine

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